Cab-215 protein
Description
Properties
CAS No. |
140610-34-0 |
|---|---|
Molecular Formula |
C16H18N6O7S2 |
Synonyms |
Cab-215 protein |
Origin of Product |
United States |
Scientific Research Applications
Structural Biology
Protein Flexibility and Conformation Prediction
Cab-215 protein is utilized in studies focusing on protein flexibility and conformational changes. The CABS (C-alpha, C-beta, side chain) model, which includes this compound, has been validated in CASP competitions for its effectiveness in predicting protein structures and dynamics. This model allows researchers to simulate the folding processes of proteins and their interactions with other biomolecules, contributing to a better understanding of protein behavior in biological systems .
Table 1: Key Features of CABS Model Applications
| Application Area | Description |
|---|---|
| Protein Structure Prediction | Template-based or ab initio methods for predicting protein structures |
| Protein Folding Simulation | Simulation of folding processes in proteins, including Cab-215 |
| Flexible Docking | Modeling interactions between flexible proteins and peptides |
Neurobiology
Calcium Binding and Neurotransmission
This compound plays a significant role in calcium signaling within neurons. Its ability to sequester intracellular calcium is crucial for neurotransmission and muscle contraction. Studies have shown that the presence of calcium-binding proteins like Cab-215 influences synaptic plasticity and neuronal excitability, which are fundamental for learning and memory processes .
Case Study: Role in Renshaw Cells
Research on Renshaw cells has demonstrated that Cab-215 is involved in modulating motor neuron activity through calcium buffering. This function is vital for maintaining the balance of excitation and inhibition in spinal cord circuits, thereby influencing motor control .
Therapeutic Development
Potential Drug Target
The unique properties of this compound make it a promising target for drug development. Its involvement in calcium signaling pathways suggests that modulating its activity could have therapeutic implications for conditions such as neurodegenerative diseases and muscle disorders. Ongoing research aims to identify small molecules that can selectively interact with Cab-215 to enhance or inhibit its function .
Table 2: Therapeutic Implications of this compound
| Condition | Potential Role of this compound |
|---|---|
| Neurodegenerative Diseases | Modulation of calcium signaling pathways to protect neuronal health |
| Muscle Disorders | Regulation of muscle contraction through calcium homeostasis |
Biochemical Analysis
Mechanistic Insights into Protein Interactions
Recent biochemical studies involving Cab-215 have provided insights into its interaction mechanisms with other proteins. For example, understanding how Cab-215 interacts with viral fusion proteins has implications for developing antiviral therapies . Such studies highlight the importance of Cab-215 in both fundamental research and applied sciences.
Comparison with Similar Compounds
Structural Comparisons
Cab-215 shares conserved domains with other CAB proteins across plant species, such as Arabidopsis thaliana Lhcb1 and Zea mays CAB-1. These proteins exhibit >70% sequence homology in chlorophyll-binding regions, critical for stabilizing chlorophyll molecules and carotenoids. However, Cab-215 has unique N-terminal residues that enhance its binding affinity for chlorophyll a under low-light conditions .
Table 1: Structural Features of Cab-215 and Homologs
Functional Differences
While Cab-215 and its homologs primarily function in light harvesting, their roles diverge in stress responses. For example:
- Cab-215 : Shows rapid mRNA degradation under prolonged darkness, a trait linked to phytochrome regulation in Pisum .
- Lhcb1 (Arabidopsis) : Retains stability under abiotic stress (e.g., high salinity) due to alternative splicing variants .
- CAB-1 (Zea mays): Exhibits higher carotenoid-binding capacity, which mitigates oxidative damage in high-light environments .
Stability and Conformational Robustness
Comparative biophysical analyses (e.g., empirical phase diagrams, thermal stability assays) reveal differences in structural integrity:
Table 2: Stability Profiles Under Stress Conditions
| Protein | Thermal Denaturation (°C) | pH Stability Range | Aggregation Propensity (pH 4.0) |
|---|---|---|---|
| Cab-215 | 45 | 5.5–8.0 | High |
| Lhcb1 | 50 | 5.0–8.5 | Moderate |
| CAB-1 | 48 | 4.5–9.0 | Low |
Methodological Considerations in Comparative Studies
Modern comparability assessments employ high-throughput techniques to evaluate Cab-215 against analogs:
- Mass Spectrometry : Detects post-translational modifications (e.g., phosphorylation) that influence functional divergence .
- Circular Dichroism : Resolves differences in secondary structure under varying light conditions .
- Binding Assays: Quantify chlorophyll/carotenoid affinity ratios, where Cab-215 shows a 1.5:1 ratio compared to CAB-1’s 1:2 ratio .
Evolutionary and Ecological Implications
Phylogenetic analyses suggest CAB proteins diverged early in angiosperm evolution, with Cab-215 representing a lineage-specific adaptation to temperate climates. Its regulatory elements (e.g., light-responsive promoters) are less conserved than those in tropical species, reflecting niche-specific optimization .
Q & A
Q. What experimental methodologies are recommended for initial characterization of Cab-215 protein?
To establish baseline properties, researchers should employ a combination of biophysical and biochemical techniques. For structural analysis, circular dichroism (CD) spectroscopy and X-ray crystallography are recommended to assess secondary and tertiary structures. Functional characterization might include enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) to quantify binding affinities. Purity and molecular weight validation should utilize SDS-PAGE and mass spectrometry (MS) . For reproducibility, ensure protocols align with standardized guidelines for protein handling, such as buffer optimization and temperature control during storage .
Q. How can researchers optimize protein stability for Cab-215 in in vitro assays?
Stability studies should test buffer compositions (e.g., Tris-HCl vs. phosphate buffers), pH ranges (4–9), and reducing agents (e.g., DTT, TCEP). Thermal shift assays or differential scanning calorimetry (DSC) can identify optimal storage conditions. For long-term stability, lyophilization with cryoprotectants (e.g., trehalose) is advised. Include negative controls (e.g., denatured Cab-215) to validate assay specificity .
Q. What statistical frameworks are appropriate for analyzing Cab-215 interaction data?
Use nonlinear regression models (e.g., Hill equation for cooperative binding) to fit dose-response curves. For SPR or ELISA data, calculate dissociation constants (Kd) using software like BIAevaluation or GraphPad Prism. Report confidence intervals and perform outlier detection (e.g., Grubbs’ test) to ensure data robustness .
Advanced Research Questions
Q. How should researchers address contradictions between Cab-215 functional data from SPR versus fluorescence polarization (FP) assays?
Discrepancies may arise from technical limitations (e.g., FP’s sensitivity to molecular weight) or assay conditions (e.g., labeling interference in FP). Validate results with orthogonal methods, such as isothermal titration calorimetry (ITC), and perform cross-validation using mutant variants of Cab-215 to isolate confounding variables . Include a table comparing assay parameters:
| Parameter | SPR | FP |
|---|---|---|
| Sensitivity | High (pM-nM) | Moderate (nM-µM) |
| Label Required | No | Yes (Fluorophore) |
| Throughput | Low | High |
Q. What strategies improve protein inference accuracy when Cab-215 is part of a complex mixture in mass spectrometry (MS) studies?
Combine multiple search engines (e.g., MaxQuant, Proteome Discoverer) to reduce false positives. Integrate MS1-level data (e.g., retention time alignment) and technical replicates to enhance confidence scores. For low-abundance targets, apply tandem mass tag (TMT) labeling or data-independent acquisition (DIA) .
Q. How can researchers design a study to reconcile conflicting in vivo vs. in vitro activity data for Cab-215?
- Hypothesis-driven approach : Test whether post-translational modifications (e.g., phosphorylation) in cellular environments alter Cab-215 activity. Use Western blotting with phospho-specific antibodies.
- Systems biology integration : Apply kinetic modeling to simulate cellular concentrations of cofactors (e.g., ATP/Mg<sup>2+</sup>) that may modulate activity in vivo.
- Controls : Include cell lines with CRISPR-mediated Cab-215 knockout to isolate its role in phenotypic assays .
Methodological Best Practices
Q. What quality control (QC) metrics are critical for ensuring batch-to-batch consistency in Cab-215 production?
- Purity : Require ≥95% by HPLC.
- Identity : Validate via MS/MS fragmentation and N-terminal sequencing.
- Functionality : Perform lot-to-lot comparisons using a standardized bioassay (e.g., inhibition of a known binding partner). Document deviations in buffer composition or purification columns, as these may impact reproducibility .
Q. How should researchers handle incomplete structural data for Cab-215 in molecular dynamics (MD) simulations?
Use homology modeling with templates sharing ≥30% sequence identity. Apply Rosetta or AlphaFold2 for ab initio predictions of unstructured regions. Validate simulations with small-angle X-ray scattering (SAXS) or hydrogen-deuterium exchange (HDX) MS .
Data Contradiction and Validation
Q. What steps are necessary to validate Cab-215’s role in a proposed signaling pathway when genetic knockdown yields ambiguous results?
Q. How can researchers differentiate between technical artifacts and genuine biological variability in Cab-215 expression studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
